

# (S)-1-(4-nitrophenyl)ethanamine hydrochloride salt properties

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## Compound of Interest

Compound Name: (S)-1-(4-nitrophenyl)ethanamine

Cat. No.: B1586662

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An In-depth Technical Guide to **(S)-1-(4-nitrophenyl)ethanamine** Hydrochloride: Properties, Synthesis, and Applications

## Introduction

**(S)-1-(4-nitrophenyl)ethanamine** hydrochloride is a chiral amine of significant interest within the fields of organic synthesis and pharmaceutical development. As a single-enantiomer compound, it serves as a valuable chiral building block, enabling the stereoselective synthesis of complex molecular architectures. Its utility is most pronounced in the preparation of active pharmaceutical ingredients (APIs), where specific stereochemistry is often crucial for therapeutic efficacy and safety. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, analytical characterization, applications, and handling protocols.

## Physicochemical Properties

The hydrochloride salt form of **(S)-1-(4-nitrophenyl)ethanamine** enhances its stability and water solubility, which improves its handling characteristics and ease of use in various reaction conditions, particularly in aqueous or polar solvent systems. The compound is noted to be light-sensitive and hygroscopic (absorbs moisture from the air).

Key physicochemical data are summarized in the table below.

Property	Value	References
CAS Number	57233-86-0; 128018-53-3	
Molecular Formula	C <sub>8</sub> H <sub>11</sub> ClN <sub>2</sub> O <sub>2</sub>	
Molecular Weight	202.64 g/mol	
Appearance	White to light yellow crystalline solid powder	
Melting Point	248-250 °C (decomposes)	
Solubility	Soluble in water and polar solvents like methanol	
Optical Rotation	[α] <sub>25/D</sub> +6.0° (c=1 in 0.05 M NaOH)	
Purity	Typically ≥99% by HPLC	
Storage	Store in a cool, dry place away from direct sunlight and moisture, under an inert atmosphere	
Shelf Life	2 years under proper storage conditions	

## Synthesis and Purification

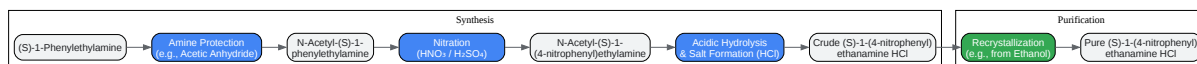
The synthesis of chiral phenylethylamines often involves the resolution of a racemic mixture or an asymmetric synthesis approach. A common industrial method for the related p-nitrophenylethylamine hydrochloride involves a three-step process: protection of the amine, nitration of the aromatic ring, and subsequent deprotection. The nitro group is introduced at the para position due to the directing effects of the substituted ethylamine side chain.

## Generalized Synthetic Workflow

The key to producing the (S)-enantiomer specifically is to start with the corresponding chiral precursor, (S)-1-phenylethylamine, or to employ a chiral resolution step during the synthesis.

A representative synthesis pathway is as follows:

- **Amine Protection:** The amino group of (S)-1-phenylethylamine is protected, typically as an amide (e.g., using acetic anhydride), to prevent side reactions during nitration.
- **Nitration:** The protected intermediate undergoes electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is used to introduce a nitro group onto the phenyl ring, primarily at the para position.
- **Deprotection (Hydrolysis):** The protecting group is removed under acidic conditions. Treatment with hydrochloric acid not only removes the acetyl group but also forms the desired hydrochloride salt.
- **Purification:** The final product is purified, typically by recrystallization, to achieve high purity.



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Figure 1: General workflow for the synthesis and purification of **(S)-1-(4-nitrophenyl)ethanamine HCl**.

## Detailed Purification Protocol: Recrystallization

The rationale for recrystallization is to remove impurities that have different solubility profiles from the desired compound. Ethanol is a common choice because the hydrochloride salt is typically soluble in hot ethanol and significantly less soluble at cooler temperatures, allowing for the selective crystallization of the pure product upon cooling.

### Step-by-Step Methodology:

- **Dissolution:** The crude hydrochloride salt is dissolved in a minimal amount of hot absolute ethanol with stirring. The goal is to create a saturated solution at the boiling point of the

solvent.

- **Hot Filtration (Optional):** If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with filter paper to remove them. This step prevents premature crystallization of the product.
- **Crystallization:** The hot, clear filtrate is allowed to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of larger, purer crystals. The cooling process can be completed by placing the flask in an ice bath to maximize the yield of the precipitate.
- **Isolation:** The resulting crystals are collected by vacuum filtration, washing them with a small amount of cold ethanol to remove any residual soluble impurities.
- **Drying:** The purified crystals are dried under vacuum to remove all traces of the solvent.

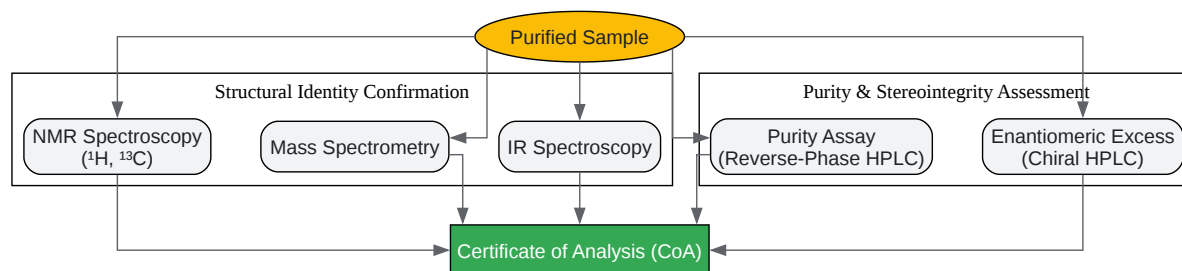
## Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of **(S)-1-(4-nitrophenyl)ethanamine** hydrochloride, a panel of analytical techniques is employed. This multi-faceted approach provides a self-validating system, where data from orthogonal methods corroborates the quality of the material.

## Spectroscopic and Chromatographic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: Confirms the molecular structure by showing the chemical shifts, integration, and coupling patterns of all protons. Key signals include the aromatic protons (typically two doublets), the methine proton (CH), the methyl protons ( $\text{CH}_3$ ), and the amine protons.
  - $^{13}\text{C}$  NMR: Provides information on the carbon framework of the molecule.
- **Infrared (IR) Spectroscopy:** Identifies characteristic functional groups. Expected absorption bands include those for N-H bonds of the ammonium salt, C-H bonds (aromatic and aliphatic), and the symmetric and asymmetric stretches of the nitro group ( $\text{NO}_2$ ).
- **Mass Spectrometry (MS):** Determines the molecular weight of the free base and provides fragmentation patterns that can help confirm the structure.

- **High-Performance Liquid Chromatography (HPLC):** This is the primary method for assessing purity. A chiral HPLC method is essential for confirming the enantiomeric excess (e.e.), ensuring the product is the desired (S)-enantiomer and is free from its (R)-enantiomer counterpart. Purity levels are typically expected to be >98% or higher.



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Figure 2: A typical analytical workflow for quality control and characterization.

## Applications in Research and Drug Development

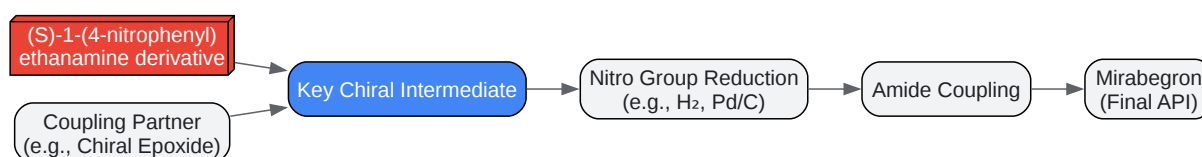
The primary value of **(S)-1-(4-nitrophenyl)ethanamine** hydrochloride lies in its application as a chiral building block in asymmetric synthesis. Chiral amines are widely used as resolving agents for racemic acids or as starting materials for the synthesis of more complex chiral molecules.

## Key Intermediate in API Synthesis

This compound is a known intermediate in the synthesis of several important pharmaceutical drugs. The presence of the amine provides a nucleophilic handle for coupling reactions, while the nitro group can be readily reduced to an aniline, which can then be further functionalized.

Example: Synthesis of Mirabegron Mirabegron is a  $\beta_3$  adrenergic agonist used to treat overactive bladder. The synthesis of Mirabegron can utilize a derivative of **(S)-1-(4-nitrophenyl)ethanamine**. In a patented synthetic route, the related compound 4-

nitrophenethylamine hydrochloride is coupled with (R)-styrene oxide. The resulting intermediate undergoes further transformations, including reduction of the nitro group, to form a key diamine precursor, which is then elaborated to the final API. The use of the chiral amine building block is fundamental to establishing the correct stereochemistry in the final drug molecule.



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Figure 3: Conceptual role of the chiral amine in the synthesis of Mirabegron.

## Safety, Handling, and Storage

Proper handling and storage are essential to maintain the quality of the compound and ensure laboratory safety.

## Hazard Identification and Personal Protective Equipment (PPE)

- Hazards: The compound is classified as a skin irritant and a serious eye irritant. It may also cause respiratory tract irritation. It is described as poisonous and should be handled with care.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).
  - Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing (e.g., lab coat) to prevent skin contact.

- Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

## Handling and Storage Protocols

- Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
- Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place. Protect from light and moisture due to its light-sensitive and hygroscopic nature. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to preserve its integrity over time.
- Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

## First Aid Measures

- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
- In case of skin contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.
- If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
- If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

## References

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